molecular formula C15H10N2O3 B12136714 4-oxo-N-(pyridin-3-yl)-4H-chromene-2-carboxamide

4-oxo-N-(pyridin-3-yl)-4H-chromene-2-carboxamide

Cat. No.: B12136714
M. Wt: 266.25 g/mol
InChI Key: QUBZJXRRVBKAPH-UHFFFAOYSA-N
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Description

4-oxo-N-(pyridin-3-yl)-4H-chromene-2-carboxamide is a heterocyclic compound that has garnered attention due to its unique structural features and potential applications in various fields of science. This compound consists of a chromene core fused with a pyridine ring and an amide group, making it a versatile molecule for chemical modifications and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-N-(pyridin-3-yl)-4H-chromene-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of 3-aminopyridine with 4-oxo-4H-chromene-2-carboxylic acid under acidic conditions to form the desired amide bond. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to enhance the yield and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher efficiency and consistency in product quality. The use of eco-compatible catalysts and solvents is also emphasized to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-oxo-N-(pyridin-3-yl)-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can be performed on the pyridine ring using halogenating agents or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-oxo-N-(pyridin-3-yl)-4H-chromene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-oxo-N-(pyridin-3-yl)-4H-chromene-2-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    4-oxo-4H-chromene-2-carboxamide: Lacks the pyridine ring, making it less versatile in biological interactions.

    N-(pyridin-3-yl)-4H-chromene-2-carboxamide: Lacks the oxo group, affecting its reactivity and binding properties.

    4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide: Similar structure but with the pyridine ring in a different position, leading to different biological activities.

Uniqueness

4-oxo-N-(pyridin-3-yl)-4H-chromene-2-carboxamide stands out due to its unique combination of a chromene core, a pyridine ring, and an oxo group. This combination allows for diverse chemical modifications and interactions with various biological targets, making it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C15H10N2O3

Molecular Weight

266.25 g/mol

IUPAC Name

4-oxo-N-pyridin-3-ylchromene-2-carboxamide

InChI

InChI=1S/C15H10N2O3/c18-12-8-14(20-13-6-2-1-5-11(12)13)15(19)17-10-4-3-7-16-9-10/h1-9H,(H,17,19)

InChI Key

QUBZJXRRVBKAPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CN=CC=C3

Origin of Product

United States

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